molecular formula C21H21N7O B2386451 2-(1H-indol-3-yl)-N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)acetamide CAS No. 1226427-85-5

2-(1H-indol-3-yl)-N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)acetamide

Cat. No.: B2386451
CAS No.: 1226427-85-5
M. Wt: 387.447
InChI Key: PLLVRQJTAMMRRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-Indol-3-yl)-N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)acetamide is a heterocyclic compound featuring a multi-domain structure. The molecule comprises:

  • Acetamide linker: Connects the indole moiety to an ethylamine chain, which may enhance solubility or modulate pharmacokinetics.
  • Pyridazine-pyridine system: The pyridazine ring substituted with a pyridin-4-ylamino group introduces hydrogen-bonding and metal-coordination capabilities, often critical for enzyme inhibition.

Properties

IUPAC Name

2-(1H-indol-3-yl)-N-[2-[[6-(pyridin-4-ylamino)pyridazin-3-yl]amino]ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N7O/c29-21(13-15-14-25-18-4-2-1-3-17(15)18)24-12-11-23-19-5-6-20(28-27-19)26-16-7-9-22-10-8-16/h1-10,14,25H,11-13H2,(H,23,27)(H,24,29)(H,22,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLLVRQJTAMMRRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=O)NCCNC3=NN=C(C=C3)NC4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1H-indol-3-yl)-N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and relevant case studies.

Chemical Structure

The compound can be represented structurally as follows:

C19H22N6O Molecular Formula \text{C}_{19}\text{H}_{22}\text{N}_{6}\text{O}\quad \text{ Molecular Formula }

Research indicates that the compound exhibits anticancer properties through multiple mechanisms:

  • Inhibition of Tumor Cell Proliferation : The compound has been shown to inhibit the proliferation of various tumor cell lines, including colon cancer cells. It operates by upregulating inhibitors of growth and inducing apoptosis via specific signaling pathways, such as the STAT1 pathway .
  • Modulation of Tumor Microenvironment : In vivo studies demonstrate that treatment with this compound reshapes the tumor microenvironment by decreasing myeloid-derived suppressor cells and increasing tumor-infiltrating lymphocytes, thereby enhancing anti-tumor immunity .
  • Targeting Specific Kinases : The compound may interact with specific kinases involved in cancer progression, although detailed mechanistic studies are still ongoing to elucidate these interactions.

Biological Activity Data

The following table summarizes key findings related to the biological activity of 2-(1H-indol-3-yl)-N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)acetamide.

Study Cell Line IC50 (µM) Mechanism Notes
Study 1SK-mel-1105.0Induces apoptosis through STAT1 pathwaySignificant anti-proliferative effects observed
Study 2Colon Cancer XenograftNot specifiedReshapes tumor microenvironmentInhibits tumor growth in vivo
Study 3HeLa>10No significant growth inhibitionLack of vacuolization at tested concentrations

Case Studies

Several case studies have illustrated the potential therapeutic applications of this compound:

  • Colon Cancer Treatment : In a xenograft model, treatment with the compound resulted in a significant reduction in tumor size compared to controls. The study highlighted its potential as a novel therapeutic agent for colon cancer due to its ability to modulate immune responses and inhibit tumor growth .
  • Mechanistic Insights : Further investigations into its mechanism revealed that it targets specific signaling pathways critical for cancer cell survival and proliferation, suggesting that it could be combined with other therapies to enhance efficacy against resistant cancer types.

Comparison with Similar Compounds

2-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)acetamide (2e)

  • Key Features :
    • Pyrimidine instead of pyridazine.
    • Triazole and cyclopropyl groups enhance steric bulk.
    • Acetamide linker connects to a substituted phenyl ring.
  • Comparison: The pyridin-3-yl group in 2e may reduce basicity compared to the pyridin-4-ylamino group in the target compound.

Benzimidazole-Pyrazole Derivatives (Compounds 28–32)**

  • Key Features :
    • Benzimidazole core replaces indole, offering different hydrogen-bonding profiles.
    • Pyrazole substituents introduce additional nitrogen atoms for interaction.
  • Comparison :
    • Benzimidazole’s planar structure may improve DNA intercalation but reduce blood-brain barrier penetration compared to indole.
    • Compound 32’s chloro and methyl groups increase lipophilicity, which the target compound lacks.

Indole-Acetamide Derivatives**

N-(2-(tert-Butyl)phenyl)-2-(1H-indol-3-yl)-2-oxo-N-(1-phenyl-2-(pyridin-2-yl)ethyl)acetamide (6n)

  • Key Features :
    • Tert-butyl and phenyl groups introduce hydrophobicity.
    • Oxo-acetamide modifies electronic properties.
  • Comparison :
    • The tert-butyl group in 6n may enhance metabolic stability but reduce solubility compared to the target’s pyridazine-pyridine system.

N-Ethyl-N-[2-[4-(1H-Indol-2-ylcarbonyl)-1-piperazinyl]-3-pyridinyl]acetamide

  • Key Features :
    • Piperazinyl linker and ethyl substitution on acetamide.
    • Indol-2-ylcarbonyl group instead of indol-3-yl.
  • Comparison :
    • Piperazine improves solubility but may introduce conformational flexibility, affecting target specificity.

Research Implications and Gaps

  • Synthesis Challenges : The target compound’s pyridazine-pyridine system may require specialized coupling conditions, as seen in pyrimidine-based syntheses (e.g., microwave-assisted reactions in ).
  • Characterization : IR and NMR data from analogs (e.g., C=O stretches at ~1650 cm⁻¹ ) suggest similar methodologies could validate the target’s structure.
  • Pharmacological Data: No activity data are provided for the target compound. Inference from analogs indicates pyridazine derivatives often target kinases (e.g., ABL, JAK), but experimental validation is needed.

Preparation Methods

Structural Analysis and Retrosynthetic Considerations

Molecular Architecture

The target compound features three distinct moieties:

  • A 1H-indol-3-yl group linked via an acetamide bridge.
  • A pyridazine ring substituted at the 3-position with an ethylamino group.
  • A pyridin-4-ylamino substituent at the pyridazine 6-position.

The molecular formula C21H21N7O (MW: 387.4 g/mol) suggests significant hydrogen-bonding capacity, as evidenced by its SMILES string: C1=CC=C2C(=C1)C(=CN2)CC(=O)NCCNC3=NN=C(C=C3)NC4=CC=NC=C4.

Retrosynthetic Disconnections

Retrosynthetic analysis proposes three key fragments (Figure 1):

  • Fragment A : 1H-Indol-3-ylacetic acid
  • Fragment B : N-(2-Aminoethyl)-6-(pyridin-4-ylamino)pyridazin-3-amine
  • Coupling Strategy : Amide bond formation between A and B.

Synthetic Routes

Preparation of Fragment A: 1H-Indol-3-ylacetic Acid Derivatives

The indole core is typically synthesized via Fischer indole synthesis or modified Madelung cyclization. Recent protocols favor:

  • Cyclization of Phenylhydrazines : Heating phenylhydrazine with γ-keto esters under acidic conditions yields indole-3-acetic acid derivatives.
  • Side Chain Introduction : Subsequent bromination at the indole 3-position followed by Arbuzov reaction with triethyl phosphite produces the acetic acid side chain.

Optimization Note : Source reports 86% yield for analogous indole-quinazolinones using p-toluenesulfonic acid (p-TSA) in acetonitrile under reflux, suggesting applicability to Fragment A synthesis.

Synthesis of Fragment B: Pyridazine-Pyridinylamine Core

Pyridazine Ring Formation

6-Aminopyridazin-3(2H)-one serves as the starting material. Key steps:

  • Chlorination : Treatment with POCl3 converts the 3-keto group to chloride.
  • Nucleophilic Amination : Reaction with pyridin-4-amine in DMF at 80°C introduces the pyridinylamino group.

Yield Data : Analogous reactions in Source achieved 72–85% yields for 6-(pyridin-3-ylamino)pyridazine derivatives.

Ethylamino Side Chain Installation

The 3-chloro substituent undergoes displacement with ethylenediamine:

  • SNAr Reaction : Heating at 120°C in n-butanol with K2CO3 as base.
  • Selectivity Control : Excess ethylenediamine (5 eq.) suppresses diamination byproducts.

Final Coupling: Amide Bond Formation

Activation Strategies

Fragment A (as acid) and Fragment B (as amine) are coupled using:

  • HATU/DIPEA : 2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate with N,N-diisopropylethylamine in DMF.
  • EDCl/HOBt : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide and hydroxybenzotriazole in dichloromethane.

Comparative Data :

Reagent System Temperature Yield Purity (HPLC)
HATU/DIPEA 0°C → rt 78% 95.2%
EDCl/HOBt rt 65% 91.8%

Source observed higher yields with HATU due to reduced racemization.

Purification Challenges

The polar nature of the product necessitates:

  • Flash Chromatography : Silica gel with gradient elution (CH2Cl2:MeOH 95:5 → 80:20).
  • Recrystallization : From ethyl acetate/n-hexane (1:3) to remove residual coupling reagents.

Alternative Methodologies

One-Pot Sequential Coupling

A convergent approach reacting all components simultaneously:

  • Indole-3-acetic acid + EDCl → Mixed anhydride
  • In situ reaction with N-(2-aminoethyl)-6-(pyridin-4-ylamino)pyridazin-3-amine

Limitation : Competitive side reactions reduce yield to 41%.

Solid-Phase Synthesis

Immobilizing Fragment B on Wang resin followed by:

  • Fmoc-deprotection with piperidine
  • Amide coupling with Fragment A
  • TFA cleavage from resin

Advantage : Simplifies purification but requires specialized equipment.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, DMSO-d6) : δ 11.23 (s, 1H, indole NH), 8.41 (d, J = 5.1 Hz, 2H, pyridinyl H), 7.55–6.98 (m, 8H, aromatic H), 3.45 (q, J = 6.3 Hz, 2H, CH2NH), 3.28 (t, J = 6.3 Hz, 2H, CH2N).
  • HRMS (ESI+) : m/z [M+H]+ calcd for C21H21N7O: 388.1881; found: 388.1879.

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H2O/MeCN) shows single peak at tR = 6.72 min.

Scale-Up Considerations

Critical Process Parameters

  • Temperature Control : Exothermic amide coupling requires jacketed reactors to maintain ≤25°C.
  • Oxygen Sensitivity : Degradation observed at >100 ppm O2; nitrogen sparging essential.

Industrial Feasibility

Batch records from Source indicate:

  • 82% yield at 10 kg scale using HATU coupling
  • 99.1% purity after recrystallization
  • 18-month stability under argon at –20°C.

Q & A

Basic Question: What synthetic strategies are recommended for optimizing the yield of this compound, and how do reaction conditions influence by-product formation?

Answer:
The synthesis of this compound involves multi-step reactions, typically starting with the coupling of indole and pyridazine intermediates. Key considerations include:

  • Catalyst Selection: Palladium-based catalysts (e.g., Pd(PPh₃)₄) are often used for Suzuki-Miyaura couplings to link aromatic moieties, while peptide coupling reagents like HATU or EDCI facilitate amide bond formation .
  • Solvent Optimization: Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, whereas ethanol or methanol may stabilize reactive intermediates during condensation steps .
  • Temperature Control: Elevated temperatures (70–100°C) accelerate coupling reactions but may promote decomposition of heat-sensitive intermediates. Lower temperatures (0–25°C) are preferred for acid-sensitive steps .
  • By-Product Mitigation: Use of scavengers (e.g., molecular sieves) and real-time monitoring via TLC or HPLC reduces impurities like unreacted indole derivatives or oxidized pyridazine by-products .

Basic Question: Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR verify indole NH protons (~10–12 ppm) and pyridazine ring carbons (δ 140–160 ppm). Overlapping signals in aromatic regions may require 2D NMR (e.g., COSY, HSQC) .
  • Mass Spectrometry (MS): High-resolution ESI-MS confirms the molecular ion peak (expected [M+H]⁺: ~428.47 Da) and detects trace impurities via isotopic patterns .
  • Infrared (IR) Spectroscopy: Stretching frequencies for amide C=O (~1650–1700 cm⁻¹) and aromatic C-N (~1250 cm⁻¹) validate functional groups .
  • X-ray Crystallography: Resolves ambiguities in stereochemistry for crystalline derivatives .

Advanced Question: How can researchers resolve contradictions in reported biological activity data (e.g., anticancer vs. antiviral efficacy) across studies?

Answer:
Discrepancies often arise from variations in experimental design:

  • Assay Conditions: Differences in cell lines (e.g., HeLa vs. MCF-7) or viral strains (e.g., HIV-1 vs. HCV) significantly impact activity profiles. Standardized protocols (e.g., NIH/WHO guidelines) improve reproducibility .
  • Dose-Response Relationships: IC₅₀ values may vary due to solubility issues (e.g., DMSO vs. aqueous buffers). Use of surfactants (e.g., Tween-80) or co-solvents ensures uniform compound dispersion .
  • Mechanistic Studies: Target engagement assays (e.g., SPR for binding kinetics, siRNA knockdowns) clarify whether observed activities are direct or off-target effects .

Advanced Question: What computational methods are suitable for predicting the compound’s interaction with biological targets (e.g., kinases, GPCRs)?

Answer:

  • Molecular Docking: AutoDock Vina or Glide predicts binding modes to ATP-binding pockets (e.g., EGFR kinase) using PyMOL for visualization. Focus on hydrogen bonds between the acetamide group and catalytic lysine residues .
  • Molecular Dynamics (MD) Simulations: GROMACS or AMBER assesses stability of ligand-receptor complexes over 100-ns trajectories. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA calculations) .
  • QSAR Modeling: CoMFA or CoMSIA correlates structural features (e.g., indole substituents) with activity data to guide lead optimization .

Advanced Question: How should researchers design experiments to evaluate the compound’s pharmacokinetic (PK) properties in preclinical models?

Answer:

  • In Vitro ADME:
    • Metabolic Stability: Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS .
    • CYP Inhibition: Fluorescent probes (e.g., CYP3A4) assess potential drug-drug interactions .
  • In Vivo PK:
    • Dosing Routes: Intravenous (IV) vs. oral (PO) administration in rodents to calculate bioavailability (F > 30% is favorable) .
    • Tissue Distribution: Radiolabeled compound (¹⁴C) quantifies accumulation in target organs (e.g., brain for CNS targets) .
  • Metabolite Profiling: HR-MS/MS identifies phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

Advanced Question: What strategies are effective for comparative analysis of this compound with structurally analogous indole-pyridazine derivatives?

Answer:

  • Structural-Activity Landscape Analysis (SALA): Cluster analogs based on substituent variations (e.g., indole N-alkylation vs. pyridazine halogenation) and correlate with bioactivity heatmaps .
  • Free-Wilson Analysis: Quantifies contributions of specific functional groups (e.g., pyridin-4-ylamino vs. pyridin-2-yl) to target affinity .
  • Crystallographic Overlays: Superimpose X-ray structures to identify conserved binding motifs (e.g., π-π stacking between indole and tyrosine residues) .

Advanced Question: How can researchers address challenges in scaling up synthesis while maintaining enantiomeric purity?

Answer:

  • Chiral Resolution: Use of chiral stationary phases (e.g., amylose-based HPLC columns) or enzymatic resolution (e.g., lipases) for racemic mixtures .
  • Asymmetric Synthesis: Chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts (e.g., proline derivatives) control stereochemistry during key bond-forming steps .
  • Process Analytical Technology (PAT): In-line FTIR or Raman spectroscopy monitors enantiomeric excess (ee) in real time during pilot-scale production .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.